![molecular formula C14H10Cl2N2O3S2 B2932186 2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 895439-44-8](/img/structure/B2932186.png)
2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide” are not available.Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazole derivatives, such as the compound , have been recognized for their potent antimicrobial and antifungal properties. They are often synthesized and screened for their ability to inhibit the growth of various bacterial and fungal strains. This makes them valuable in the development of new antimicrobial drugs that can be used to treat infections resistant to current treatments .
Antitumor and Cytotoxic Activities
The thiazole core of the compound is known to contribute to antitumor and cytotoxic activities. Researchers have explored thiazole derivatives for their potential use in cancer therapy, particularly in targeting and destroying cancer cells while minimizing damage to healthy cells .
Neuroprotective Effects
Compounds featuring a thiazole ring have shown promise in neuroprotection. They are studied for their potential to protect neuronal cells against damage from neurodegenerative diseases or neurological injuries. This application is crucial for developing treatments for conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of thiazole derivatives are well-documented. These compounds are investigated for their efficacy in reducing inflammation and pain, which is beneficial for treating chronic inflammatory diseases and acute pain conditions .
Antiviral and Antiretroviral Therapy
Thiazole derivatives are also significant in the realm of antiviral research. They have been used to develop antiretroviral drugs, such as Ritonavir, which are essential in the treatment of HIV/AIDS. The exploration of new derivatives can lead to more effective and less toxic antiviral therapies .
Agricultural Chemicals
In agriculture, thiazole derivatives serve as precursors for the synthesis of biocides, fungicides, and herbicides. Their chemical properties allow them to effectively control pests and diseases in crops, contributing to increased agricultural productivity .
Chemical Synthesis Intermediates
The compound is utilized as an intermediate in organic synthesis. Its reactivity makes it suitable for constructing complex molecular architectures, which is fundamental in the synthesis of various organic compounds, including pharmaceuticals .
Material Science
Thiazole derivatives are investigated for their applications in material science, particularly in the development of organic semiconductors and conductive materials. Their unique electronic properties are exploited to create components for electronic devices .
properties
IUPAC Name |
2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-20-8-4-7-10(5-9(8)21-2)22-14(17-7)18-13(19)6-3-11(15)23-12(6)16/h3-5H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZCPRJBMZYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

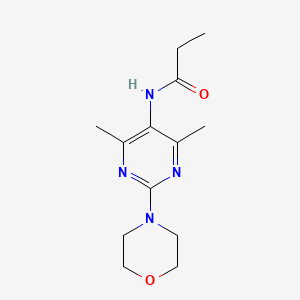
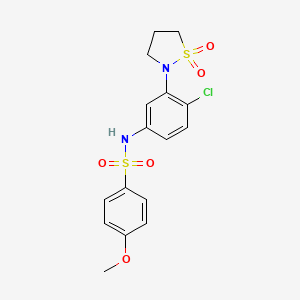
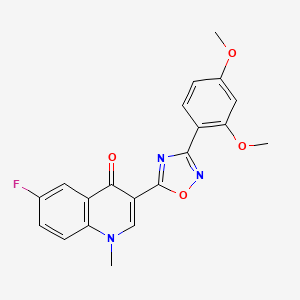
![4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2932107.png)
![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2932109.png)

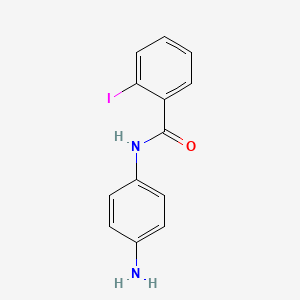
![(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B2932112.png)
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)
![Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2932119.png)
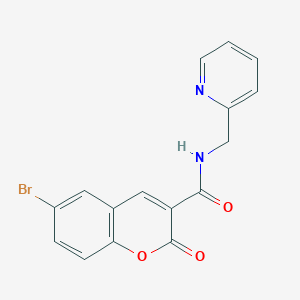
![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)

![2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one](/img/structure/B2932126.png)